molecular formula C8H7Cl2NO B13352251 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

Cat. No.: B13352251
M. Wt: 204.05 g/mol
InChI Key: AWTCSQZQRDTNLY-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core with chlorine atoms at the 6 and 8 positions. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like activated manganese dioxide (MnO2) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide (MnO2) in toluene.

    Reduction: Zinc in acetic acid or triphenylphosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of chlorine atoms at the 6 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

InChI

InChI=1S/C8H7Cl2NO/c9-7-3-5-1-2-12-4-6(5)8(10)11-7/h3H,1-2,4H2

InChI Key

AWTCSQZQRDTNLY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

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